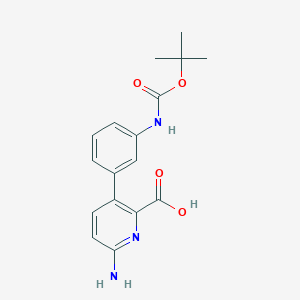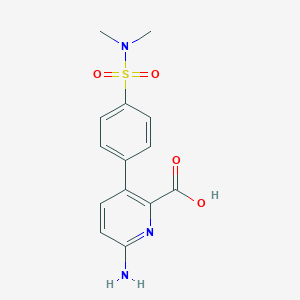
6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(3-BOC-aminophenyl)picolinic acid (6-APA) is a synthetic compound used for a variety of scientific research applications. It is an organic acid with a molecular weight of 219.28 g/mol and a purity of 95%. 6-APA has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered before use.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% is used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as for the detection of bacterial and fungal toxins. It has also been used in the study of cell signaling, gene expression, and protein-protein interactions.
Wirkmechanismus
6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% binds to the active site of enzymes, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. It also binds to bacterial and fungal toxins, preventing them from binding to their target cells and exerting their toxic effects. 6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% also binds to proteins, altering their conformation and interfering with their interactions with other proteins.
Biochemical and Physiological Effects
6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% has a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antioxidant effects, and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% for lab experiments include its high purity, its easy synthesis, and its ability to bind to a variety of molecules. Its limitations include its low solubility in water and its potential to interfere with other experiments.
Zukünftige Richtungen
For the use of 6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% include further investigation into its ability to inhibit the growth of bacteria, fungi, and viruses; its ability to modulate the immune system; its anti-inflammatory and antioxidant effects; and its potential to be used as a drug delivery system. Additionally, further research into its mechanism of action and its ability to bind to a variety of molecules could lead to the development of novel therapeutic agents.
Synthesemethoden
6-Amino-3-(3-BOC-aminophenyl)picolinic acid, 95% is synthesized via a two-step process. The first step involves the reaction between 3-(3-BOC-aminophenyl)picolinic acid and 6-aminohexanoic acid in the presence of a base. The second step involves the removal of the BOC protecting group. The reaction is carried out in an inert atmosphere and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
6-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)19-11-6-4-5-10(9-11)12-7-8-13(18)20-14(12)15(21)22/h4-9H,1-3H3,(H2,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZWCHEVQYQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)